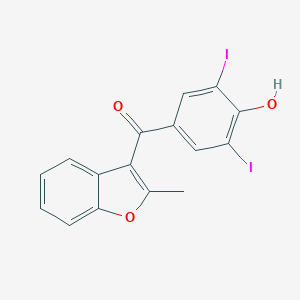

3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran is a complex organic compound known for its unique chemical structure and significant applications in various scientific fields. This compound features a benzofuran core substituted with a 3,5-diiodo-4-hydroxybenzoyl group and a methyl group, making it a subject of interest in medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran typically involves multi-step organic reactions. One common method starts with the iodination of 4-hydroxybenzoic acid to introduce iodine atoms at the 3 and 5 positions. This is followed by the formation of the benzoyl chloride derivative, which is then reacted with 2-methylbenzofuran under Friedel-Crafts acylation conditions to yield the target compound.

Reaction Conditions:

Iodination: Iodine (I2) and potassium iodide (KI) in an acidic medium.

Formation of Benzoyl Chloride: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Friedel-Crafts Acylation: Aluminum chloride (AlCl3) as a catalyst in an anhydrous solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction of the carbonyl group to form alcohols.

Substitution: Halogen atoms can be substituted with other functional groups via nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation Products: Quinones or carboxylic acids.

Reduction Products: Alcohols or ethers.

Substitution Products: Amino or thiol derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its iodine content and structural features make it a candidate for radiolabeling and imaging studies.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of iodine atoms can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photonic devices, due to its electronic properties.

Mécanisme D'action

The mechanism of action of 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms can facilitate binding to these targets, while the benzofuran core can interact with hydrophobic regions of proteins, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3,5-Diiodo-4-hydroxybenzoyl)-benzofuran

- 3-(4-Hydroxybenzoyl)-2-methyl-benzofuran

- 3-(3,5-Diiodo-4-methoxybenzoyl)-2-methyl-benzofuran

Uniqueness

Compared to similar compounds, 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran stands out due to the presence of both iodine atoms and a hydroxyl group, which confer unique reactivity and biological activity

Activité Biologique

3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran, also known by its CAS number 10402-56-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H10I2O3

- Molecular Weight : 504.06 g/mol

- Structural Features : The compound contains a benzofuran moiety substituted with a diiodo and hydroxyl group, which may contribute to its biological properties .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor effects. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models .

The biological activity can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can disrupt cell cycle progression in cancer cells.

- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction and activation of caspases .

- Interaction with Ion Channels : There is evidence suggesting that related compounds can modulate ion channel activity, which may influence cellular excitability and signaling pathways .

Case Study 1: Antioxidant Effects

A study conducted on a series of benzofuran derivatives found that those with hydroxyl substitutions demonstrated enhanced antioxidant activity compared to their non-hydroxylated counterparts. The study utilized DPPH and ABTS assays to quantify free radical scavenging abilities, revealing that the diiodo substitution significantly increased efficacy .

Case Study 2: Anticancer Potential

In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound inhibited cell growth at micromolar concentrations. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis after treatment with the compound .

Comparative Analysis of Related Compounds

Propriétés

IUPAC Name |

(4-hydroxy-3,5-diiodophenyl)-(2-methyl-1-benzofuran-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10I2O3/c1-8-14(10-4-2-3-5-13(10)21-8)15(19)9-6-11(17)16(20)12(18)7-9/h2-7,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUUKNMPBTWGBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10I2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436281 |

Source

|

| Record name | (4-hydroxy-3,5-diiodophenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10402-56-9 |

Source

|

| Record name | (4-hydroxy-3,5-diiodophenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.